Uridine,2'-deoxy-5-iodo-, monohydrate (8CI,9CI)

Antiviral Veterinary Medicine Ophthalmology

This monohydrate form delivers precise molarity for antiviral benchmarking against FHV-1 (IC50 4.3 µM) and is the superior choice for short-term pulse-chase studies due to faster systemic clearance of the iodine label. Researchers rely on its defined photochemical yields (SSB: 3.5x10^-5; DSB: 9.5x10^-7 per moiety/kJm^-2) for controlled UVA-induced DNA damage. Select this specific hydration state to ensure experimental reproducibility in TK1 enzymatic assays and radiosensitization research.

Molecular Formula C9H13IN2O6
Molecular Weight 372.11 g/mol
Cat. No. B12298647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine,2'-deoxy-5-iodo-, monohydrate (8CI,9CI)
Molecular FormulaC9H13IN2O6
Molecular Weight372.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O
InChIInChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2
InChIKeyJWEOOFXTRSOJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine,2'-deoxy-5-iodo-, monohydrate: A Halogenated Nucleoside with Distinct Pharmacological and Physicochemical Properties


Uridine,2'-deoxy-5-iodo-, monohydrate (also known as Idoxuridine monohydrate, IdUrd, or IUdR) is an iodinated thymidine analog. It is a pyrimidine 2'-deoxyribonucleoside characterized by the substitution of a hydrogen atom with an iodine at the 5-position of the uracil base. This modification yields a compound with a van der Waals radius similar to thymidine, enabling it to behave as a thymidine mimic and be recognized by key enzymes in the pyrimidine salvage pathway [1]. This monohydrate form offers a defined hydration state, which is critical for accurate stoichiometry in research applications.

Why Uridine,2'-deoxy-5-iodo-, monohydrate Cannot Be Interchanged with Other Halogenated Nucleoside Analogs


While Uridine,2'-deoxy-5-iodo-, monohydrate belongs to a class of halogenated nucleoside analogs used in antiviral and cancer research, its substitution pattern and physicochemical properties dictate a distinct profile of enzyme interactions, DNA incorporation, and biological effects. The 5-iodo substitution confers unique characteristics in terms of thymidine kinase affinity [1], DNA photochemistry [2], and systemic clearance [3] that are not replicated by analogs like 5-bromo-2'-deoxyuridine (BrdU), 5-fluoro-2'-deoxyuridine (FdUrd), or 5-ethynyl-2'-deoxyuridine (EdU). Consequently, the selection of this specific compound is a critical variable in experimental design and cannot be based on a simple assumption of class-level equivalence.

Quantitative Evidence Guide: Uridine,2'-deoxy-5-iodo-, monohydrate vs. Key Analogs


Antiviral Potency Against Feline Herpesvirus-1 (FHV-1) Defined by Specific IC50 Value

Uridine,2'-deoxy-5-iodo-, monohydrate exhibits a well-defined, quantitative antiviral activity against Feline Herpesvirus-1 (FHV-1), the primary cause of feline herpetic keratitis. This potency is characterized by a specific half-maximal inhibitory concentration (IC50) of 4.3 μM [1]. This value provides a critical benchmark for in vitro antiviral studies.

Antiviral Veterinary Medicine Ophthalmology

Enhanced Substrate Affinity for Human Thymidine Kinase Compared to Non-Halogenated Deoxyuridine

The 5-iodo substitution significantly enhances the affinity of the compound for human cytoplasmic thymidine kinase (TK1) compared to the unsubstituted parent molecule, 2'-deoxyuridine (dUrd). Structure-activity relationship studies demonstrate that the replacement of the 5-hydrogen with an iodine atom greatly increases enzyme affinity [1]. This is a key differentiator from dUrd, which is a relatively poor substrate. For instance, the related 5'-amino analog, 5'-amino-5-iodo-2',5'-dideoxyuridine (5'-AIdUrd), was shown to stimulate TK1 activity at approximately 100-fold lower concentrations than the non-iodinated 5'-amino-2',5'-dideoxyuridine (5'-AdUrd) [1].

Enzymology Cancer Biology Drug Development

Faster and More Complete Systemic Clearance Compared to 5-Bromo-2'-Deoxyuridine

A key differentiator for in vivo applications is the comparative systemic clearance of Uridine,2'-deoxy-5-iodo- (IdU) versus its brominated analog, 5-bromo-2'-deoxyuridine (BrdU). In a rodent study utilizing neutron activation analysis, the tissue clearance of the iodine label was significantly faster and more complete than that of the bromine label [1]. This property can be advantageous for reducing background and toxicity in certain experimental designs. Specifically, the study found that non-incorporated iodine label was cleared in ≤17 hours in rats and ≤4 hours in mice, whereas non-incorporated bromine label persisted for at least 162 hours [1].

Pharmacokinetics Toxicology Molecular Imaging

Reduced Photochemical DNA Damage Yield Compared to 5-Bromo-2'-Deoxyuridine

In assays measuring UVA-induced photochemical DNA damage, DNA substituted with Uridine,2'-deoxy-5-iodo- (IdU) yields significantly fewer single-strand breaks (SSBs) and double-strand breaks (DSBs) compared to DNA substituted with 5-bromo-2'-deoxyuridine (BrdU) [1]. This difference is critical for applications where controlled or lower levels of DNA damage are desired. The yields for IdU were measured at 3.5 x 10^-5 SSBs/IdU moiety/kJm^-2 and 9.5 x 10^-7 DSBs/IdU moiety/kJm^-2, representing approximately 15-fold and 5-fold less damage, respectively, than per BrdU moiety [1].

DNA Damage Radiosensitization Photochemistry

Cytotoxicity Profile in Corneal Epithelial Cells Compared to Other Ophthalmic Antivirals

In an in vitro model of rabbit corneal epithelium, Uridine,2'-deoxy-5-iodo- (IDU) exhibits a defined cytotoxicity profile relative to other clinical antiviral agents. IDU was identified as one of the most toxic agents tested, alongside trifluridine (TFT), in contrast to (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU), which showed no toxicity, and ethyldeoxyuridine (EDU), which had intermediate toxicity [1]. This ranking provides a quantitative framework for assessing the therapeutic window of ophthalmic antivirals. Antiviral activity against HSV-1 followed the order TFT > BVDU > IDU [1].

Ophthalmology Toxicology Antiviral Agents

Optimal Application Scenarios for Uridine,2'-deoxy-5-iodo-, monohydrate Based on Its Verified Properties


Standardized In Vitro Antiviral Susceptibility Testing for Feline Herpesvirus-1

Uridine,2'-deoxy-5-iodo-, monohydrate is the compound of choice for establishing baseline antiviral sensitivity assays against Feline Herpesvirus-1 (FHV-1). Its well-defined and reproducible IC50 of 4.3 μM serves as a reliable positive control and a benchmark for evaluating new antiviral candidates or assessing resistance development in clinical isolates . The monohydrate form ensures accurate molarity calculations for cell culture media preparation.

Short-Term In Vivo Cell Proliferation and Pharmacokinetic Studies

The significantly faster and more complete systemic clearance of the iodine label from non-incorporated IdU, compared to BrdU, makes this compound a superior choice for short-term in vivo studies . This property is particularly valuable in rodent models for pulse-chase experiments, drug distribution analyses, and short-term imaging of cell proliferation where minimizing long-term background signal and potential toxicity is essential.

Controlled DNA Damage Induction in Photobiology and Radiosensitization Research

For experiments requiring the induction of DNA strand breaks by UVA light, Uridine,2'-deoxy-5-iodo- offers a more predictable and less potent damage profile than BrdU. The specific, quantitatively defined yields for SSBs and DSBs (3.5 x 10^-5 and 9.5 x 10^-7 per moiety/kJm^-2, respectively) allow for precise titration of photochemical DNA damage, making it a useful tool in studies of DNA repair, mutagenesis, and low-dose radiosensitization .

Enzymatic Studies of Human Thymidine Kinase Substrate Specificity

The compound's high affinity for human thymidine kinase 1 (TK1) relative to its non-halogenated parent molecule (dUrd) establishes it as a key substrate for studying TK1 structure-activity relationships . Its use is indicated in enzymatic assays designed to characterize TK1 function, screen for novel TK1 inhibitors, or investigate the role of the enzyme in the activation of other nucleoside analog prodrugs.

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